(E)-ethyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
(E)-ethyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzo[d]thiazole ring, and an ethyl ester group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyrazole ring is then introduced via a condensation reaction with a suitable pyrazole derivative. The final step involves the esterification of the carboxyl group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-ethyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
The compound’s potential biological activities make it a candidate for research in drug discovery and development. Its interactions with biological targets can be explored to identify new therapeutic agents.
Medicine
In medicine, the compound may be investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(E)-ethyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate: shares similarities with other compounds containing pyrazole and benzo[d]thiazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-methyl-2-(2-methylpyrazole-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-4-23-15(22)10-5-6-11-13(9-10)24-16(19(11)2)18-14(21)12-7-8-17-20(12)3/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDSFMQHAKDZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=NN3C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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